molecular formula C17H16F2N2O2 B2972853 N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide CAS No. 1803593-80-7

N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2972853
CAS No.: 1803593-80-7
M. Wt: 318.324
InChI Key: KPTAJPQGPOPGTA-UHFFFAOYSA-N
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Description

N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide: is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a 3,5-difluorobenzoyl group and a 2,2-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide typically involves the following steps:

  • Formation of 3,5-difluorobenzoyl chloride: This intermediate is prepared by reacting 3,5-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

  • Coupling with pyridin-2-ylamine: The 3,5-difluorobenzoyl chloride is then reacted with pyridin-2-ylamine in the presence of a base such as triethylamine (Et₃N) to form the corresponding amide.

  • Acetylation: The resulting amide is acetylated using isobutyl chloroformate (IBCF) to introduce the 2,2-dimethylpropanamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring a base to deprotonate the nucleophile.

Major Products Formed:

  • Oxidation: Formation of 3,5-difluorobenzoic acid derivatives.

  • Reduction: Formation of reduced pyridine derivatives.

  • Substitution: Formation of substituted pyridine and amide derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers with enhanced properties.

Mechanism of Action

The mechanism by which N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms on the benzoyl group can enhance the compound's binding affinity to biological targets, leading to its potential use in therapeutic applications. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3,5-Difluorobenzoyl chloride: A related compound used in the synthesis of N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide.

  • 2,2-Dimethylpropanamide derivatives: Other amides with similar structural features.

  • Pyridine derivatives: Compounds with pyridine rings substituted with various functional groups.

Uniqueness: this compound stands out due to its specific combination of fluorinated benzoyl group and dimethylpropanamide moiety, which can impart unique chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c1-17(2,3)16(23)21-15-13(5-4-6-20-15)14(22)10-7-11(18)9-12(19)8-10/h4-9H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTAJPQGPOPGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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